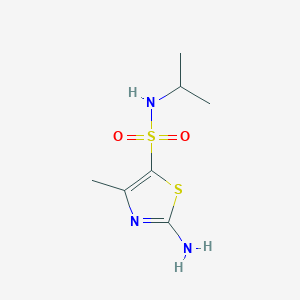

2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3O2S2 |

|---|---|

Molecular Weight |

235.3 g/mol |

IUPAC Name |

2-amino-4-methyl-N-propan-2-yl-1,3-thiazole-5-sulfonamide |

InChI |

InChI=1S/C7H13N3O2S2/c1-4(2)10-14(11,12)6-5(3)9-7(8)13-6/h4,10H,1-3H3,(H2,8,9) |

InChI Key |

HBFQVNUKGMAFCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N)S(=O)(=O)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing sulfur and nitrogen atoms. For instance, the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea can yield thiazole derivatives . The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiazole ring .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity

This compound is primarily recognized for its role in the synthesis of antimicrobial agents. Research indicates that derivatives of thiazole, including this compound, exhibit significant activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). For instance, a study demonstrated that 2-amino-N-isopropyl-4-methylthiazole-5-sulfonamide showed minimal inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a lead compound for new antimicrobial therapies .

Anticancer Properties

In addition to its antibacterial properties, the compound has shown promise in anticancer research. In vitro studies have reported its cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with mechanisms involving apoptosis induction and cell cycle arrest . The National Cancer Institute's Developmental Therapeutics Program has evaluated similar thiazole derivatives for their antitumor activity, revealing significant efficacy against multiple cancer types .

Agricultural Chemistry

The compound is utilized in formulating agrochemicals aimed at enhancing crop protection. Its efficacy against pests and diseases contributes to improved agricultural productivity. Research has indicated that thiazole derivatives can enhance the performance of existing pesticides by increasing their effectiveness against target organisms .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition and metabolic pathways. Its structural characteristics allow researchers to investigate interactions with various biological targets, contributing to advancements in molecular biology and biochemistry .

Diagnostic Tools

The compound is also incorporated into diagnostic assays for detecting specific biological markers in clinical settings. Its ability to interact with biological systems makes it suitable for developing diagnostic tools that can assist in disease identification and monitoring .

Material Science

In material science, the unique chemical structure of this compound allows for innovative applications in developing novel materials such as polymers and coatings with enhanced properties. These materials can exhibit improved durability and functionality due to the incorporation of thiazole moieties .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The results indicated that this compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This finding underscores its potential as an effective anticancer agent .

Data Tables

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interfere with cellular processes essential for the survival of pathogens . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Data Table: Substituent Comparison

| Compound Name (Simplified) | Position 2 | Position 4 | Position 5 | Functional Groups |

|---|---|---|---|---|

| Target Compound | Amino | Methyl | N-isopropyl sulfonamide | Sulfonamide, amino |

| Compound A [(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-...] | - | Benzyl | Oxazolidine carboxylate | Ester, oxazolidine |

| Compound B [Thiazol-5-ylmethyl (2S,3S,5S)-5-...] | - | Ethylthiazolyl | Hydroxy, phenyl | Carbamate, urea |

Analysis:

- Sulfonamide vs.

- Substituent Complexity : Compounds A and B feature multi-ring systems (e.g., benzyl, phenyl) and stereochemical complexity, which may reduce metabolic stability or synthetic accessibility compared to the target’s simpler structure.

- Amino Group at Position 2: Unique to the target compound, this group may enhance interactions with biological targets (e.g., enzymes) through hydrogen bonding or electrostatic interactions.

Research Findings and Limitations

- Synthetic Feasibility : The target compound’s straightforward synthesis (fewer stereocenters than Compounds A/B) reduces production costs and scalability challenges .

- Further in vivo studies are needed.

- Regulatory Status: Compounds A and B are pharmacopeial standards, emphasizing their use in quality control, whereas the target compound lacks formal monographs, highlighting its status as a research-stage molecule.

Biological Activity

2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide is a compound characterized by its unique thiazole structure, which incorporates both an amino group and a sulfonamide moiety. This combination enhances its biological activity, making it a candidate for various therapeutic applications, particularly in the field of medicinal chemistry. The compound's systematic name is 4-{[5-(propan-2-yl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide, and it has a molecular weight of approximately 297.396 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial metabolism. This mechanism is similar to that of traditional sulfonamide antibiotics, where the compound may interfere with folate synthesis pathways essential for bacterial growth.

Key Biological Targets:

- Enzymes involved in bacterial metabolism : The thiazole ring structure allows for effective binding and inhibition.

- Folate synthesis pathways : Disruption of these pathways can lead to reduced bacterial proliferation.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial properties. Its structural similarity to known sulfonamide antibiotics supports its potential as an antibacterial agent.

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Thiazole ring with an amino group | Established antibacterial properties |

| 2-Methylamino-4-methylthiazole-5-sulfonic acid amide | Similar thiazole structure | Focus on anti-inflammatory applications |

| 4-(Methylaminomethyl)-1,3-thiazol-2-amines | Contains methylamine substituent | Potential use in neurological disorders |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the use of intermediates derived from 2,2-dimethyl-4-methylene-1,3-dioxane. The compound serves as a scaffold for further derivatization, leading to a variety of biologically active derivatives with enhanced properties.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of thiazole-based compounds in treating various conditions:

- Antibacterial Activity : A study demonstrated that derivatives with a similar thiazole structure exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole ring can enhance efficacy .

- Antitumor Properties : Research into thiazole derivatives has indicated promising cytotoxic effects against cancer cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin .

- Enzyme Inhibition : Compounds derived from the thiazole framework have been shown to inhibit enzymes such as urease and α-glucosidase, indicating potential applications in metabolic disorders like diabetes .

Q & A

Q. How can lab safety protocols be tailored for handling reactive intermediates during synthesis?

- Methodological Answer : Advanced protocols include:

- Schlenk Techniques : For air-sensitive intermediates (e.g., chloromethyl derivatives).

- In Situ FTIR Monitoring : Detects exothermic events in real-time.

- Emergency Quench Systems : Neutralize reactive species (e.g., using aqueous NaHCO for acid chlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.